molecular formula C17H11N5 B018294 Letrozole-d4 (major) CAS No. 1133712-96-5

Letrozole-d4 (major)

Cat. No. B018294
M. Wt: 289.33 g/mol
InChI Key: HPJKCIUCZWXJDR-NMRLXUNGSA-N
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Patent
US08003804B2

Procedure details

The further step of reacting the 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II with 4-fluorobenzonitrile to yield 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile of formula I, may be carried out in the presence of an organic solvent and a silicon amine. This is the same step as is described below in the second aspect of the present invention. The 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II from the first step may be isolated with or without drying before reaction with 4-fluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH:5]=[N:4][CH:3]=[N:2]1.F[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1>>[C:11]([C:10]1[CH:13]=[CH:14][C:7]([CH:6]([C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)[N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)=[CH:8][CH:9]=1)#[N:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)CC1=CC=C(C#N)C=C1
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C(N1N=CN=C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08003804B2

Procedure details

The further step of reacting the 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II with 4-fluorobenzonitrile to yield 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile of formula I, may be carried out in the presence of an organic solvent and a silicon amine. This is the same step as is described below in the second aspect of the present invention. The 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II from the first step may be isolated with or without drying before reaction with 4-fluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH:5]=[N:4][CH:3]=[N:2]1.F[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1>>[C:11]([C:10]1[CH:13]=[CH:14][C:7]([CH:6]([C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)[N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)=[CH:8][CH:9]=1)#[N:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)CC1=CC=C(C#N)C=C1
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C(N1N=CN=C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.